molecular formula C12H14O4 B1582500 3,3'-(p-Phenylene)dipropionic acid CAS No. 4251-21-2

3,3'-(p-Phenylene)dipropionic acid

Cat. No.: B1582500
CAS No.: 4251-21-2
M. Wt: 222.24 g/mol
InChI Key: DFOCUWFSRVQSNI-UHFFFAOYSA-N
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Description

3,3'-(p-Phenylene)dipropionic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3,3’-(p-Phenylene)dipropionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of these enzymes, potentially affecting metabolic pathways and cellular redox states .

Cellular Effects

The effects of 3,3’-(p-Phenylene)dipropionic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cellular health and function .

Molecular Mechanism

At the molecular level, 3,3’-(p-Phenylene)dipropionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate certain enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(p-Phenylene)dipropionic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that prolonged exposure to 3,3’-(p-Phenylene)dipropionic acid can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3,3’-(p-Phenylene)dipropionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing oxidative stress. At high doses, it can become toxic, leading to adverse effects such as cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .

Metabolic Pathways

3,3’-(p-Phenylene)dipropionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways. For example, it may influence the activity of enzymes involved in fatty acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolism.

Properties

IUPAC Name

3-[4-(2-carboxyethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCUWFSRVQSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195295
Record name 3,3'-(p-Phenylene)dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4251-21-2
Record name 1,4-Benzenedipropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4251-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedipropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(p-Phenylene)dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(p-phenylene)dipropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-BENZENEDIPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,3'-(p-phenylene)dipropionic acid used in the synthesis of platinum-based supramolecular assemblies?

A1: this compound functions as a bridging ligand in the formation of platinum-based supramolecular assemblies. [] Its structure, featuring two carboxylic acid groups separated by a rigid p-phenylene linker, allows it to connect two separate platinum clusters, leading to the formation of dimers. The rigidity of the p-phenylene linker could potentially influence the overall geometry and properties of the resulting supramolecular structures.

Q2: How does the reaction with this compound contribute to the formation of specific supramolecular structures?

A2: The reaction of cis-[Pt(4)(μ-OCOCH(3))(6)(κ(4)-N(4)-DArBp)] (where DArBp = 1,3-bis(arylbenzamidinate)propane) with this compound leads to the selective formation of cyclic dimers. [] The carboxylic acid groups of this compound displace the labile acetate ligands on the platinum clusters, effectively bridging two Pt4 units together. The specific arrangement of the ligands and the geometry of the starting platinum cluster contribute to the formation of a cyclic dimeric structure, as opposed to other possible architectures like linear polymers.

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